2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Description
2-Amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound featuring a fused pyranochromene scaffold with a nitrile group at position 3, an amino group at position 2, and a methyl substituent at position 2. This structure is part of a broader class of 2-amino-4-aryl/alkyl-5-oxo-pyrano[3,2-c]chromene-3-carbonitriles, which are pharmacophores with significant applications in medicinal chemistry due to their antimicrobial, antiviral, and anti-inflammatory activities . The compound is synthesized via multicomponent reactions (MCRs), typically involving 4-hydroxycoumarin, aldehydes, and alkyl nitriles, catalyzed by systems such as BF₃·SiO₂ or ionic liquids . Its structural versatility allows for derivatization at the 4-position, enabling tailored biological activity and physicochemical properties .
Properties
IUPAC Name |
2-amino-4-methyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-7-9(6-15)13(16)19-12-8-4-2-3-5-10(8)18-14(17)11(7)12/h2-5,7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISMJRIIQSDFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR). One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For instance, the reaction can be carried out using a basic catalyst such as piperidine or an acidic catalyst like acetic acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. Catalysts such as ionic liquids or metal-organic frameworks (MOFs) can be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups, leading to a wide range of derivatives .
Scientific Research Applications
2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Due to its pharmacological potential, it is being investigated as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exerts its effects involves interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis in cancer cells. The compound can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Examples from Literature :
- 4-(3,4-Dimethylphenyl) : Exhibits a melting point of 232–233°C and IR peaks at 2970 cm⁻¹ (C-H stretch) and 1745 cm⁻¹ (C=O) .
- 4-(3,5-Bis(trifluoromethyl)phenyl) : Shows a lower melting point (229–230°C) due to increased molecular symmetry and crystallinity .
- 4-(4-Isopropylphenyl) : IR spectrum reveals ν(C≡N) at 2202 cm⁻¹ and ν(C=O) at 1713 cm⁻¹, consistent with electronic effects of the isopropyl group .
Anti-HIV Activity
The parent compound and its derivatives (e.g., 4-(1-naphthyl) analog) exhibit inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, with EC₅₀ values in the low micromolar range. The naphthyl group enhances binding to reverse transcriptase via π-π stacking .
Anti-Inflammatory Activity
- Compound 7b (4-(2'-methyl-biphenyl)): Inhibits snake venom PLA₂ with IC₅₀ = 12.5 µM, outperforming nimesulide (reference drug) due to enhanced hydrophobic interactions .
- 4-(4-Nitrophenyl) : Shows moderate PLA₂ inhibition (IC₅₀ = 68 µM), attributed to electron-withdrawing nitro groups reducing binding affinity .
Antibacterial Activity
- 4-Phenyl derivatives: Exhibit activity against Staphylococcus aureus (MIC = 8–16 µg/mL), with the nitrile and amino groups critical for disrupting bacterial membranes .
Crystallographic and Spectral Data
- 4-(4-Methoxyphenyl) derivative : Crystallizes in a triclinic system (space group P-1) with unit-cell parameters a = 7.8231 Å, b = 8.0622 Å, c = 12.3038 Å .
- 4-(3,5-Bis(trifluoromethyl)phenyl): Forms a monoclinic crystal system with strong C-F···π interactions stabilizing the lattice .
- 4-(2,6-Dichlorophenyl) : Exhibits a planar chromene ring system, confirmed by SC-XRD, with Cl atoms contributing to intermolecular halogen bonding .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
